molecular formula C12H12N2O4S B2536718 Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 919751-40-9

Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2536718
CAS No.: 919751-40-9
M. Wt: 280.3
InChI Key: CPTXDHFMFFBLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring fused with a thiophene ring, which is further functionalized with ethyl ester and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate typically involves the formation of the isoxazole ring followed by its coupling with a thiophene derivative. One common method involves the reaction of 5-methylisoxazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester. This intermediate is then coupled with 3-methylthiophene-2-carboxamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as a DGAT1 inhibitor, it binds to the active site of the enzyme, preventing the formation of triglycerides. This inhibition can lead to reduced fat accumulation and potential therapeutic effects in the treatment of obesity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and its ability to inhibit DGAT1 with high potency. Its structure allows for potential modifications to enhance its pharmacological properties and applications in various fields.

Properties

IUPAC Name

ethyl 3-methyl-5-(1,2-oxazole-5-carbonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-3-17-12(16)10-7(2)6-9(19-10)14-11(15)8-4-5-13-18-8/h4-6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTXDHFMFFBLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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